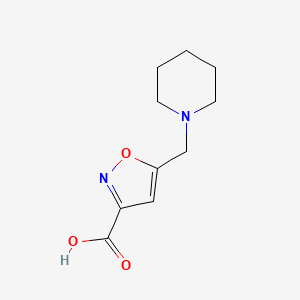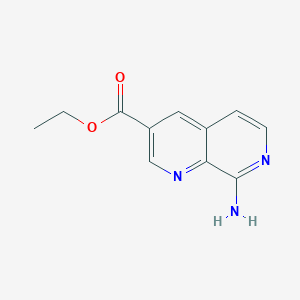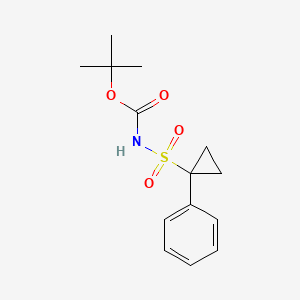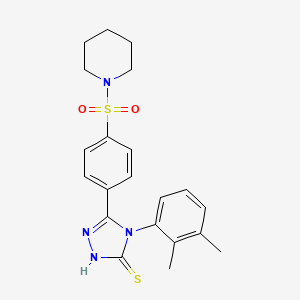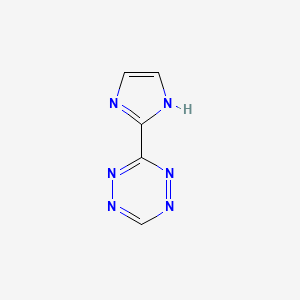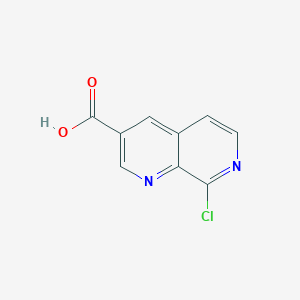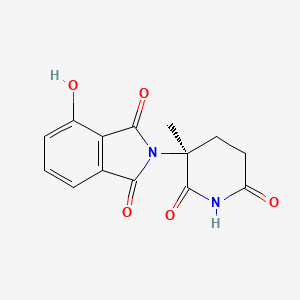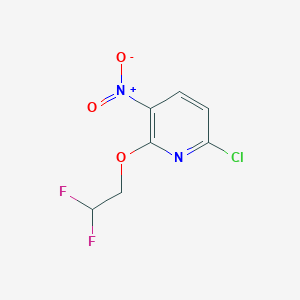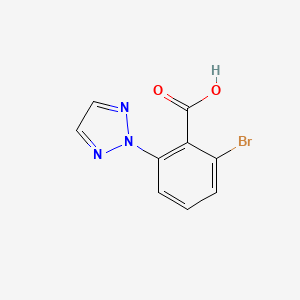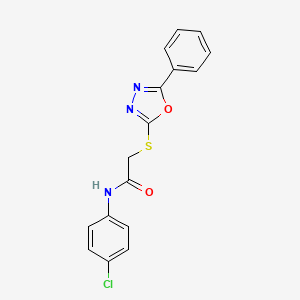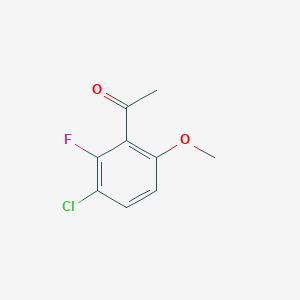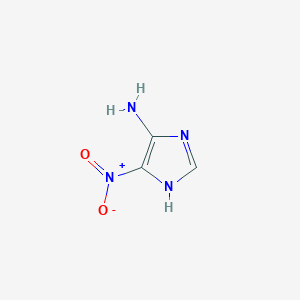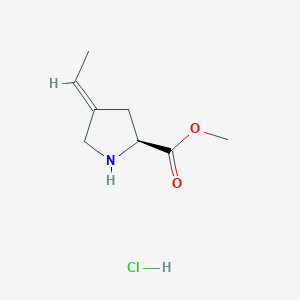
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with an ethylidene group and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. The reaction is carried out at room temperature, providing good to excellent yields . Another method involves the reaction of the corresponding amine with an ethylidene precursor under acidic conditions to form the pyrrolidine ring, followed by esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylidene group may participate in covalent bonding with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-4-ethylidenepyrrolidine-2-carboxylate: Lacks the hydrochloride salt form, resulting in different solubility properties.
Ethyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate: Contains an ethyl ester instead of a methyl ester, affecting its reactivity and applications.
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate acetate: Contains an acetate salt form, which may alter its stability and solubility.
Uniqueness
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and salt form, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications in research and industry.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
methyl (2S,4E)-4-ethylidenepyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-4-7(9-5-6)8(10)11-2;/h3,7,9H,4-5H2,1-2H3;1H/b6-3+;/t7-;/m0./s1 |
Clave InChI |
DBHZYKOFMLBVNV-LLOLQHSASA-N |
SMILES isomérico |
C/C=C/1\C[C@H](NC1)C(=O)OC.Cl |
SMILES canónico |
CC=C1CC(NC1)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
